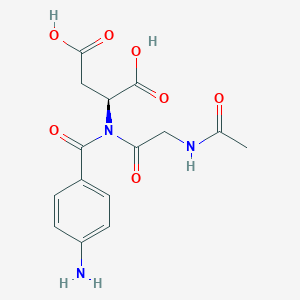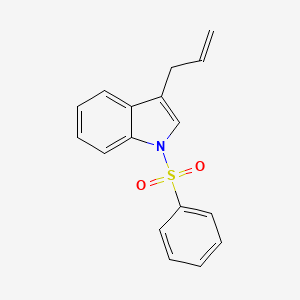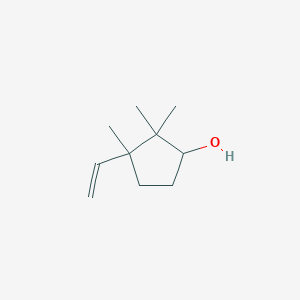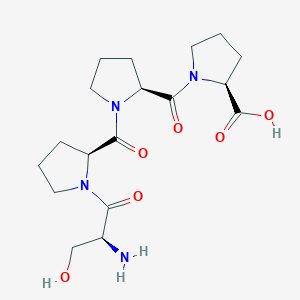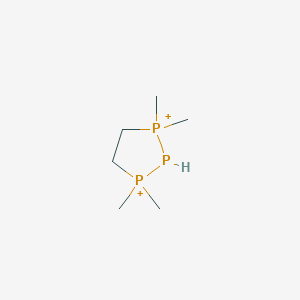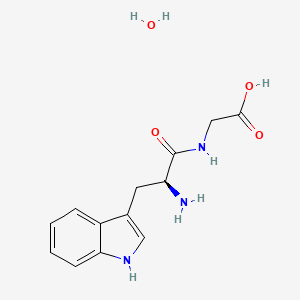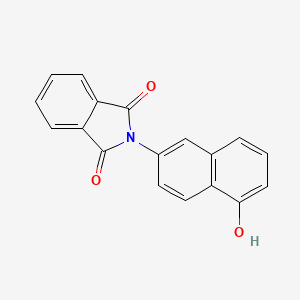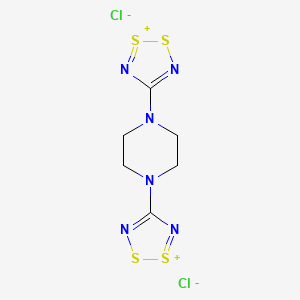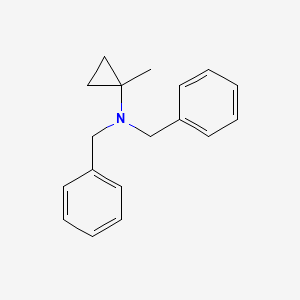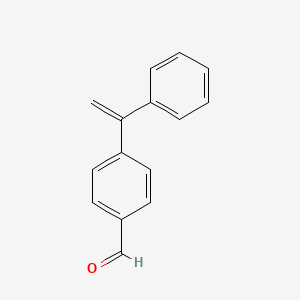
Benzaldehyde, 4-(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(1-phenylethenyl)-: is an organic compound with the molecular formula C15H12O . . This compound is characterized by the presence of a benzaldehyde group attached to a phenylethenyl group, making it a derivative of benzaldehyde. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols: One common method for preparing aldehydes, including benzaldehyde derivatives, is the oxidation of primary alcohols.
Hydroformylation: Alkenes can be transformed into aldehydes by hydroformylation, where an alkene reacts with carbon monoxide and hydrogen in the presence of a catalyst.
Reduction of Acid Chlorides: Acid chlorides can be reduced by reagents like lithium tri-tert-butoxyaluminum hydride to form aldehydes.
Industrial Production Methods: Industrial production methods for Benzaldehyde, 4-(1-phenylethenyl)- typically involve large-scale oxidation processes and the use of specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(1-phenylethenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(1-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzaldehyde, 4-(1-phenylethenyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can act as a redox-active compound, disrupting cellular antioxidation systems in fungi, thereby exhibiting antifungal activity . The compound can also participate in acetalization reactions catalyzed by metal-organic frameworks (MOFs), which involve the formation of acetals from aldehydes .
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring.
4-(Phenylethynyl)benzaldehyde: Another derivative with a phenylethynyl group instead of a phenylethenyl group.
Uniqueness: Benzaldehyde, 4-(1-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives .
Properties
CAS No. |
389582-37-0 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(1-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-12(14-5-3-2-4-6-14)15-9-7-13(11-16)8-10-15/h2-11H,1H2 |
InChI Key |
WXQHVUXVWQMUEE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


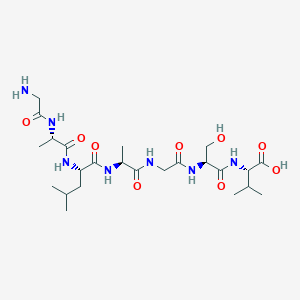
methylene]-](/img/structure/B14254214.png)
